molecular formula C20H17N3S B13885799 6-(4-Methylimidazol-1-yl)-2-(4-methylsulfanylphenyl)quinoline

6-(4-Methylimidazol-1-yl)-2-(4-methylsulfanylphenyl)quinoline

Cat. No.: B13885799
M. Wt: 331.4 g/mol
InChI Key: VZVKJLVZNUPBKC-UHFFFAOYSA-N
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Description

6-(4-Methylimidazol-1-yl)-2-(4-methylsulfanylphenyl)quinoline is a heterocyclic compound that features both imidazole and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylimidazol-1-yl)-2-(4-methylsulfanylphenyl)quinoline typically involves multi-step organic reactions. One common method includes the condensation of 4-methylimidazole with 2-(4-methylsulfanylphenyl)quinoline under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and high-quality output.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylimidazol-1-yl)-2-(4-methylsulfanylphenyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

6-(4-Methylimidazol-1-yl)-2-(4-methylsulfanylphenyl)quinoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(4-Methylimidazol-1-yl)-2-(4-methylsulfanylphenyl)quinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Imidazol-1-yl)benzoic acid
  • 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

Uniqueness

6-(4-Methylimidazol-1-yl)-2-(4-methylsulfanylphenyl)quinoline is unique due to its combination of imidazole and quinoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H17N3S

Molecular Weight

331.4 g/mol

IUPAC Name

6-(4-methylimidazol-1-yl)-2-(4-methylsulfanylphenyl)quinoline

InChI

InChI=1S/C20H17N3S/c1-14-12-23(13-21-14)17-6-10-20-16(11-17)5-9-19(22-20)15-3-7-18(24-2)8-4-15/h3-13H,1-2H3

InChI Key

VZVKJLVZNUPBKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=CC3=C(C=C2)N=C(C=C3)C4=CC=C(C=C4)SC

Origin of Product

United States

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